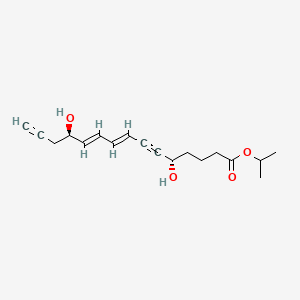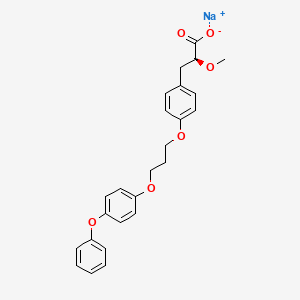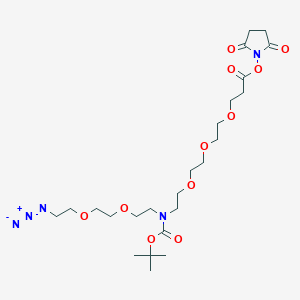
N-(9-Dimethylamino-1-oxononyl)-N-hydroxy-beta-alanine Methyl Ester
Overview
Description
NCDM-32B is a novel potent and selective KDM4 inhibitor, impairing viability and transforming phenotypes of basal breast cancer.
Scientific Research Applications
Inhibition of KDM4 Enzymes in Breast Cancer Treatment
NCDM-32b has been identified as a potential inhibitor of KDM4 enzymes . These enzymes are associated with oncogene activation, tumor suppressor silencing, alteration of hormone receptor downstream signaling, and chromosomal instability . In enzymatic assays, NCDM-32b displayed IC 50 values of 3.0 µM for KDM4A and 1.0 µM for KDM4C . Treatment with NCDM-32b in breast cancer cell lines induced a global increase in H3K9me3/me2 marks .
Impairment of Cellular Growth in Basal Breast Cancer
NCDM-32b has been found to significantly impair the viability, cellular growth, and transforming phenotypes of basal breast cancer in vitro . This suggests that NCDM-32b could be a potential therapeutic approach against aggressive breast cancer .
Alteration of Gene Expression
Treatment with NCDM-32b has been observed to alter the expression of several pathways related to cellular growth and transforming phenotypes . This includes pathways that control cell proliferation, growth, and DNA replication .
Mechanism of Action
NCDM-32b, also known as N-(9-Dimethylamino-1-oxononyl)-N-hydroxy-beta-alanine Methyl Ester or methyl 3-[9-(dimethylamino)nonanoyl-hydroxyamino]propanoate, is a potent and selective inhibitor of the KDM4 subfamily . This compound has been identified for its potential in impairing the viability and transforming phenotypes of breast cancer .
Target of Action
The primary targets of NCDM-32b are the enzymes of the KDM4 subfamily . The KDM4 gene family comprises six members, KDM4A-F, which are associated with oncogene activation, tumor suppressor silencing, alteration of hormone receptor downstream signaling, and chromosomal instability . In enzymatic assays, NCDM-32b displayed IC 50 values of 3.0 µM for KDM4A and 1.0 µM for KDM4C .
Mode of Action
NCDM-32b interacts with its targets, the KDM4 enzymes, by inhibiting their activity . This inhibition leads to a global increase in H3K9me3/me2 marks , which are histone modifications that play a critical role in gene expression.
Biochemical Pathways
The inhibition of KDM4 enzymes by NCDM-32b affects several critical pathways that drive cellular proliferation and transformation in breast cancer . These include pathways that control cell proliferation, growth, DNA replication, and DNA repair .
Result of Action
The result of NCDM-32b’s action is a significant inhibition of cellular growth in breast cancer . It impairs the viability and transforming phenotypes of basal breast cancer cells . For instance, treatment with NCDM-32b resulted in the decrease of cell viability and anchorage-independent growth in soft agar .
properties
IUPAC Name |
methyl 3-[9-(dimethylamino)nonanoyl-hydroxyamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-16(2)12-9-7-5-4-6-8-10-14(18)17(20)13-11-15(19)21-3/h20H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYRPQNFCURCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCC(=O)N(CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677153 | |
| Record name | Methyl N-[9-(dimethylamino)nonanoyl]-N-hydroxy-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1239468-48-4 | |
| Record name | Methyl N-[9-(dimethylamino)nonanoyl]-N-hydroxy-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)








